N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide
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Overview
Description
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C25H25N3O2 and its molecular weight is 399.494. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide, a compound with a benzimidazole core, has been explored in the synthesis and characterization of novel chemical structures. For example, the synthesis of benzimidazole derivatives involves a series of reactions including the condensation of o-phenylenediamine with phenoxyacetic acid, further reactions to obtain specific acetohydrazide derivatives, and finally, cyclocondensation to achieve targeted compounds. These synthesized compounds are characterized by various analytical techniques to establish their structures and evaluated for their potential antimicrobial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, showcasing their broad spectrum of biological activities (Salahuddin et al., 2017).
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives, including those related to this compound, have been a significant focus of research. These compounds exhibit effective antimicrobial activity against a range of bacterial and fungal species. This is attributed to the structural features of the benzimidazole moiety, which plays a crucial role in interacting with microbial cell components, leading to the inhibition of growth or death of the microorganisms. The active compounds identified from these studies are potential candidates for further development into new antimicrobial agents, highlighting the importance of structural modification and optimization in drug discovery processes (Salahuddin et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds with indole and benzimidazole moieties have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have a range of molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19-11-13-20(14-12-19)17-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)18-30-21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPMEVSNHUVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.